N-[1-(Decahydronaphthalen-1-YL)ethyl]dodecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(Decahydronaphthalen-1-YL)ethyl]dodecanamide is a chemical compound known for its unique structure and properties It is a derivative of decahydronaphthalene, a bicyclic organic compound, and dodecanamide, a long-chain fatty acid amide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Decahydronaphthalen-1-YL)ethyl]dodecanamide typically involves the reaction of decahydronaphthalene with an appropriate amine and a long-chain fatty acid. One common method is the amidation reaction, where decahydronaphthalene is reacted with dodecanoic acid in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) to form the desired amide .
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation reactions using continuous flow reactors to ensure efficient and consistent production. The use of high-pressure and high-temperature conditions can enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
N-[1-(Decahydronaphthalen-1-YL)ethyl]dodecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted amides or other functionalized derivatives.
Scientific Research Applications
N-[1-(Decahydronaphthalen-1-YL)ethyl]dodecanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-[1-(Decahydronaphthalen-1-YL)ethyl]dodecanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Decahydronaphthalene: A bicyclic organic compound used as an industrial solvent.
Dodecanamide: A long-chain fatty acid amide with applications in various industries.
Uniqueness
N-[1-(Decahydronaphthalen-1-YL)ethyl]dodecanamide is unique due to its combined structural features of decahydronaphthalene and dodecanamide. This combination imparts distinct physicochemical properties, making it suitable for specific applications that similar compounds may not fulfill. Its ability to undergo various chemical reactions and its potential bioactivity further distinguish it from other related compounds .
Properties
CAS No. |
61761-46-4 |
---|---|
Molecular Formula |
C24H45NO |
Molecular Weight |
363.6 g/mol |
IUPAC Name |
N-[1-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl)ethyl]dodecanamide |
InChI |
InChI=1S/C24H45NO/c1-3-4-5-6-7-8-9-10-11-19-24(26)25-20(2)22-18-14-16-21-15-12-13-17-23(21)22/h20-23H,3-19H2,1-2H3,(H,25,26) |
InChI Key |
DRSOACFJDCCAEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(C)C1CCCC2C1CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.